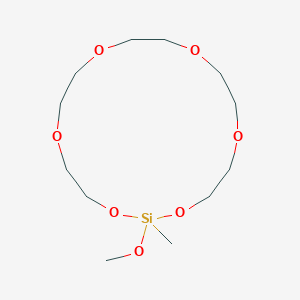
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane typically involves the reaction of silane derivatives with polyether compounds under controlled conditions. The reaction often requires the presence of catalysts to facilitate the formation of the silicon-oxygen bonds. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving silicon.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrogen bonding and other interactions, influencing the behavior of the compound in different environments. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-methylpropane: A simpler compound with a similar methoxy group but lacking the complex ether linkages and silicon atom.
1-Methoxy-2-propanol: Another compound with a methoxy group, used as a solvent in various applications.
Uniqueness
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane stands out due to its multiple ether linkages and the presence of a silicon atom. These features confer unique chemical properties, such as increased stability and the ability to participate in specific interactions that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
83890-26-0 |
|---|---|
Molekularformel |
C12H26O7Si |
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
2-methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane |
InChI |
InChI=1S/C12H26O7Si/c1-13-20(2)18-11-9-16-7-5-14-3-4-15-6-8-17-10-12-19-20/h3-12H2,1-2H3 |
InChI-Schlüssel |
NQLFZPXNIOBVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1(OCCOCCOCCOCCOCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
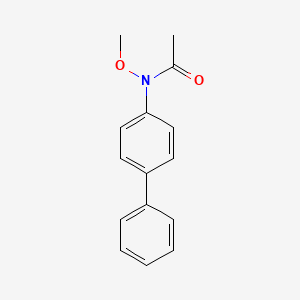

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
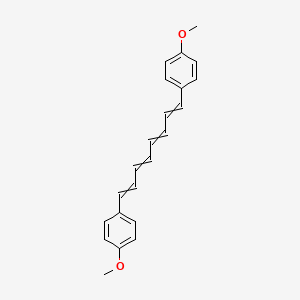
methanone](/img/structure/B14424648.png)
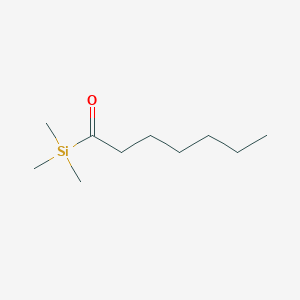
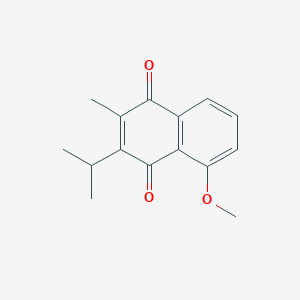
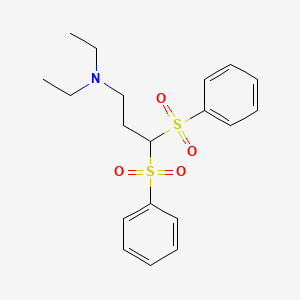
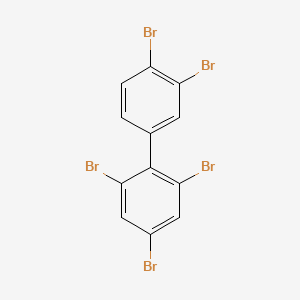
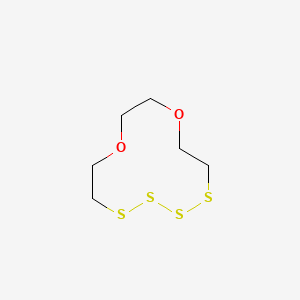
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
